3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 866728-37-2
VCID: VC4351735
InChI: InChI=1S/C28H27N3O2/c1-17-6-9-20(10-7-17)15-31-16-23-27(21-11-8-18(2)19(3)12-21)29-30-28(23)22-13-25(32-4)26(33-5)14-24(22)31/h6-14,16H,15H2,1-5H3
SMILES: CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC(=C(C=C5)C)C
Molecular Formula: C28H27N3O2
Molecular Weight: 437.543

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

CAS No.: 866728-37-2

Cat. No.: VC4351735

Molecular Formula: C28H27N3O2

Molecular Weight: 437.543

* For research use only. Not for human or veterinary use.

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline - 866728-37-2

Specification

CAS No. 866728-37-2
Molecular Formula C28H27N3O2
Molecular Weight 437.543
IUPAC Name 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C28H27N3O2/c1-17-6-9-20(10-7-17)15-31-16-23-27(21-11-8-18(2)19(3)12-21)29-30-28(23)22-13-25(32-4)26(33-5)14-24(22)31/h6-14,16H,15H2,1-5H3
Standard InChI Key RRQDUXNWNCVSND-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC(=C(C=C5)C)C

Introduction

The compound 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of heterocyclic compounds known for their diverse biological and pharmacological properties. These compounds have been extensively studied for their potential therapeutic applications, including phosphodiesterase (PDE) inhibition, anti-inflammatory activity, and neurological effects.

Biological Activity

Pyrazoloquinoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • PDE9 Inhibition:

    • Phosphodiesterase type 9 (PDE9) inhibitors are valuable in treating conditions like overactive bladder and urinary tract diseases.

    • This compound has been identified as a potent PDE9 inhibitor, making it a candidate for therapeutic development in urological disorders .

  • Neurological Applications:

    • Pyrazoloquinolines interact with GABAA_A receptors, specifically at the α1+/β3- interface, modulating inhibitory neurotransmission in the brain .

    • These interactions suggest potential applications in treating anxiety, epilepsy, and other neurological conditions.

  • Anti-inflammatory and Antiviral Properties:

    • Pyrazoloquinolines are known for their anti-inflammatory and antiviral activities through modulation of adenosine A3 receptors .

Synthetic Pathways

The synthesis of pyrazoloquinolines typically involves multistep reactions using quinoline derivatives and hydrazines:

  • Pathway Example:

    • Reaction between quinoline aldehydes/nitriles and hydrazines forms the pyrazoloquinoline scaffold.

    • Functionalization with dimethoxy and methylphenyl groups enhances biological activity .

Mechanism of Action

The compound’s mechanism of action is linked to its interaction with biological targets:

  • PDE9 Inhibition:

    • Prevents cyclic GMP breakdown, enhancing smooth muscle relaxation in the bladder .

  • GABAA_AA Receptor Modulation:

    • The aromatic scaffold interacts with hydrophobic residues (e.g., α1F99 and β3Y62), stabilizing receptor conformation .

Pharmacological Potential

This compound demonstrates significant promise as a therapeutic agent:

  • Urological Disorders:

    • Effective in managing overactive bladder and dysuria through PDE9 inhibition .

  • Neurological Disorders:

    • Potential treatment for anxiety and epilepsy due to GABA receptor modulation .

  • Anti-inflammatory Applications:

    • Modulation of adenosine receptors may reduce inflammation .

Therapeutic AreaMechanismPotential Applications
UrologyPDE9 inhibitionOveractive bladder, dysuria
NeurologyGABA receptor modulationAnxiety, epilepsy
InflammationAdenosine A3 receptor modulationAnti-inflammatory therapies

Challenges and Future Directions

Despite its potential, challenges remain in optimizing the compound’s pharmacokinetic properties:

  • Limited aqueous solubility may affect bioavailability.

  • Further studies are needed to evaluate toxicity and long-term safety.

Future research should focus on:

  • Enhancing solubility through prodrug strategies.

  • Conducting in vivo studies to confirm efficacy and safety profiles.

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